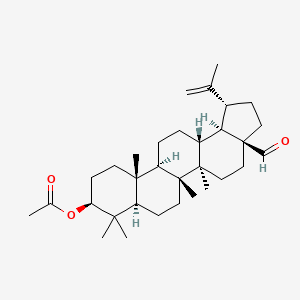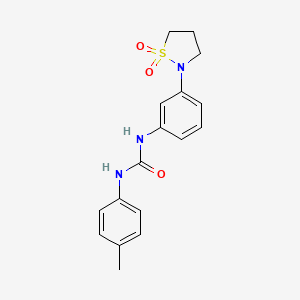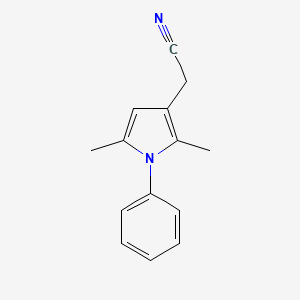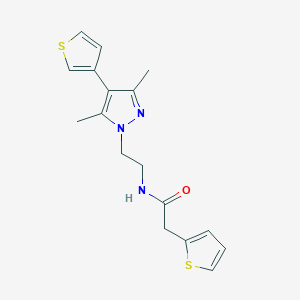
3-Acetylbetulinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylbetulinaldehyde is a triterpene and derivative of the cholesterol biosynthesis inhibitor betulin. It is found in the bark of Alnus japonica and serves as an intermediate in the synthesis of various lupine and germanicane triterpenes and saponins with anticancer activity .
Mechanism of Action
Target of Action
3-Acetylbetulinaldehyde is a triterpene and derivative of the cholesterol biosynthesis inhibitor betulin . It has been found in A. japonica .
Mode of Action
As a derivative of betulin, it may share similar mechanisms, potentially inhibiting cholesterol biosynthesis .
Biochemical Pathways
This compound is an intermediate in the synthesis of 3-acetylbetulinic acid, as well as various lupine and germanicane triterpenes and saponins . These compounds have been associated with anticancer activity
Result of Action
Its parent compound, betulin, and its derivatives have been associated with anticancer activity .
Biochemical Analysis
Biochemical Properties
3-Acetylbetulinaldehyde plays a role in biochemical reactions, particularly in the synthesis of 3-acetylbetulinic acid . It interacts with enzymes, proteins, and other biomolecules involved in these reactions. The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing various biochemical processes.
Metabolic Pathways
This compound is involved in the synthesis of 3-acetylbetulinic acid, a process that involves various enzymes and cofactors . It may also have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetylbetulinaldehyde can be synthesized through the acetylation of betulinaldehyde. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound involves the extraction of betulin from the bark of birch trees, followed by its oxidation to betulinaldehyde. The betulinaldehyde is then acetylated using acetic anhydride and a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
3-Acetylbetulinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-acetylbetulinic acid.
Reduction: Reduction of the aldehyde group can yield 3-acetylbetulinol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
3-Acetylbetulinic acid: Formed through oxidation.
3-Acetylbetulinol: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
3-Acetylbetulinaldehyde has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various triterpenes and saponins.
Biology: Studied for its potential anticancer properties.
Medicine: Investigated for its role in inhibiting cholesterol biosynthesis and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Betulin: A precursor to 3-acetylbetulinaldehyde, found in the bark of birch trees.
Betulinic acid: An oxidized form of betulin with similar biological activities.
Lupane triterpenes: A class of triterpenes with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific acetylation, which imparts distinct chemical properties and biological activities. Its role as an intermediate in the synthesis of various bioactive compounds further highlights its importance in scientific research and industrial applications .
Properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-formyl-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O3/c1-20(2)22-11-16-32(19-33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(35-21(3)34)28(4,5)24(29)12-15-31(25,30)8/h19,22-27H,1,9-18H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATQYYFSJMNJAL-VFUWXHBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride](/img/structure/B2871648.png)

![1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2871652.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B2871653.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2871656.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2871657.png)
![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2871658.png)

![N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2871663.png)
![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)


![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2871668.png)
![ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2871670.png)
